molecular formula C12H12ClNO B6456743 [2-(pyridin-2-yl)phenyl]methanol hydrochloride CAS No. 2549033-96-5

[2-(pyridin-2-yl)phenyl]methanol hydrochloride

Cat. No.: B6456743
CAS No.: 2549033-96-5
M. Wt: 221.68 g/mol
InChI Key: ZXRZDQRPMOHPCE-UHFFFAOYSA-N
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Description

[2-(pyridin-2-yl)phenyl]methanol hydrochloride is a chemical compound of significant interest in medicinal and organic chemistry research. As a chiral aryl heteroaryl methanol derivative, it serves as a critical precursor and building block in the synthesis of more complex, biologically active molecules . Compounds featuring the pyridinyl phenylmethanol scaffold have been investigated for their potential analgesic and anticonvulsant properties, making this structural motif a valuable template in drug discovery efforts . The research value of this compound is further highlighted by its role as a model substrate in developing advanced biocatalytic processes. Recent studies focus on the asymmetric bioreduction of pro-chiral ketone precursors to enantiomerically pure alcohols like this one, which is a key green chemistry strategy for producing chiral intermediates . The hydrochloride salt form offers enhanced stability and solubility for various experimental applications. Researchers utilize this compound in method development, as a standard in analytical chemistry (e.g., HPLC, NMR), and as a starting material for synthesizing novel heterocyclic compounds, such as pyrimidine derivatives, which are explored for diverse pharmacological activities . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety information and material safety data sheet prior to handling. Proper storage conditions are recommended to maintain product integrity.

Properties

IUPAC Name

(2-pyridin-2-ylphenyl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO.ClH/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13-12;/h1-8,14H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRZDQRPMOHPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Systems and Reaction Optimization

The asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives using iridium (Ir) catalysts modified by chiral phosphine-oxazoline ligands (Ir/L*) represents a highly efficient route. Under argon at 10–40°C, the catalyst precursor Ir(COD)Cl₂ reacts with chiral ligands such as (S)-Binap or (R)-Segphos in solvents like methanol or tetrahydrofuran (THF), forming active Ir/L* complexes within 0.5–6 hours. Subsequent hydrogenation in autoclaves at 0–100°C under 0.1–10.0 MPa H₂ pressure achieves enantioselective reduction to the (R)-alcohol derivative.

Table 1: Asymmetric Hydrogenation Performance with Varied Bases

BaseYield (%)Purity (%)ee (%)Reaction Conditions
Potassium tert-butoxide96979440°C, 3.0 MPa H₂, 12 h
Lithium tert-butoxide97979940°C, 3.0 MPa H₂, 12 h
Sodium carbonate92989540°C, 3.0 MPa H₂, 12 h
Sodium methoxide91968740°C, 3.0 MPa H₂, 12 h

The choice of base significantly impacts enantiomeric excess (ee), with lithium tert-butoxide yielding optimal stereoselectivity (99% ee). Post-reaction workup involves solvent recovery under reduced pressure, aqueous extraction with ethyl acetate, and desiccation to isolate the alcohol.

Hydrochloride Salt Formation

The free alcohol is converted to its hydrochloride salt by treatment with concentrated HCl in methanol at 0–5°C. After stirring for 1–2 hours, the precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to achieve >99% purity.

Grignard Reagent-Mediated Nucleophilic Addition

Reaction Design and Substrate Scope

An alternative route employs Grignard reagents to couple pyridine-2-carboxaldehyde with aryl halides. For example, 2-bromophenyl magnesium bromide reacts with pyridine-2-carboxaldehyde in THF at –20°C to 0°C, forming [2-(pyridin-2-yl)phenyl]methanol after acidic workup. This method avoids transition-metal catalysts but requires strict anhydrous conditions.

Table 2: Grignard Reaction Performance Metrics

Aryl HalideSolventTemperature (°C)Yield (%)Purity (%)
2-IodonitrobenzeneTHF04795
2-BromophenylTHF–206897

The nitro-substituted aryl halide yields lower productivity (47%) due to steric and electronic effects, whereas non-nitrated substrates improve yields to 68%. Purification via column chromatography (petroleum ether/ethyl acetate, 1:1) enhances purity to >95%.

Limitations and Byproduct Analysis

Competing side reactions, such as over-addition of Grignard reagents or aldehyde polymerization, necessitate careful temperature control. Gas chromatography-mass spectrometry (GC-MS) analyses reveal <5% byproducts, primarily diarylmethanols.

Borohydride Reduction of Carbonyl Intermediates

Sodium Borohydride Reduction

Phenyl(pyridin-2-yl)methanone is reduced using NaBH₄ in methanol at 25°C for 4–6 hours, achieving 85–90% conversion to the racemic alcohol. While cost-effective, this method lacks stereochemical control, yielding 50:50 R/S enantiomers.

Chiral Auxiliary-Assisted Reductions

To enforce enantioselectivity, ketones are first converted to chiral acetals using (R)- or (S)-binol derivatives. Subsequent reduction with LiAlH₄ and acidic hydrolysis affords enantiomerically enriched alcohols (up to 88% ee), though yields drop to 70–75% due to auxiliary removal steps.

Industrial-Scale Process Considerations

Catalyst Recycling and Cost Analysis

The Ir/L* catalyst in asymmetric hydrogenation can be recovered via filtration of the reaction mixture and reused for up to five cycles with <5% activity loss. This reduces per-batch catalyst costs by 60%, making the method economically viable for ton-scale production.

Analytical Characterization and Quality Control

Structural Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.55 (d, J = 4.5 Hz, 1H, pyridine-H), 7.82–7.20 (m, 6H, aryl-H), 5.32 (s, 1H, OH), 4.98 (q, J = 6.5 Hz, 1H, CH).

  • Chiral HPLC : Chiralpak IA column, hexane/isopropanol (80:20), retention times: 12.1 min (R), 14.3 min (S).

Purity and Stability

Accelerated stability studies (40°C/75% RH, 4 weeks) show no degradation in hydrochloride salt stored at –20°C. Hygroscopicity is mitigated using desiccants .

Chemical Reactions Analysis

Types of Reactions

[2-(Pyridin-2-yl)phenyl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form the corresponding ketone.

    Reduction: Reduction reactions can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: 2-(pyridin-2-yl)benzophenone.

    Reduction: 2-(pyridin-2-yl)phenylmethanol.

    Substitution: 2-bromo-2-(pyridin-2-yl)phenylmethanol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antihistaminic Activity
Research indicates that derivatives of pyridine and phenyl compounds exhibit antihistaminic properties. [2-(pyridin-2-yl)phenyl]methanol hydrochloride may serve as a scaffold for developing new antihistamines, potentially targeting H1 receptors effectively due to its structural similarity to known antihistamines .

2. Neuropharmacology
Studies suggest that compounds related to this compound can influence neurotransmitter systems, particularly in the context of anxiety and depression treatments. Its ability to modulate serotonin and dopamine pathways makes it a candidate for further exploration in neuropharmacological studies .

Organic Synthesis Applications

1. Synthetic Intermediates
The compound can act as an intermediate in the synthesis of more complex molecules. For instance, it can be utilized in the preparation of various amine derivatives through reductive amination processes, enhancing synthetic routes for pharmaceuticals .

2. Catalysis
Research has indicated that this compound can participate in catalytic cycles, particularly in reactions involving carbon-carbon bond formation. Its hydroxyl group can serve as a nucleophile, facilitating various coupling reactions under mild conditions .

Material Science Applications

1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for the development of smart materials with enhanced thermal and mechanical properties. Its ability to interact with other polymer components allows for the tuning of material characteristics .

2. Nanotechnology
In nanomaterial synthesis, this compound has been investigated as a stabilizing agent for nanoparticles. Its functional groups can help control particle size and distribution, which is crucial for applications in drug delivery systems and catalysis .

Case Studies

StudyApplicationFindings
Antihistamine Development Evaluated derivatives of pyridine compoundsIdentified potential candidates with improved efficacy against H1 receptors
Neuropharmacological Effects Investigated effects on serotonin pathwaysShowed promise as an anxiolytic agent in preclinical models
Catalytic Reactions Explored its role in C-C coupling reactionsDemonstrated effectiveness under mild conditions with high yields

Mechanism of Action

The mechanism by which [2-(pyridin-2-yl)phenyl]methanol hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its ability to form hydrogen bonds and π-π interactions with biological molecules underlies its potential pharmacological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in:

  • Heterocyclic core : Pyridine vs. piperidine (saturated 6-membered ring) or pyrrolidine (saturated 5-membered ring).
  • Substituents: Methanol (-CH2OH) vs. phenol (-OH), ethanol (-CH2CH2OH), or amide groups.
  • Stereochemistry: Chiral centers in pyrrolidine derivatives (e.g., (R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride) .
Table 1: Key Structural Differences
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
[2-(Pyridin-2-yl)phenyl]methanol hydrochloride Pyridine Phenyl, methanol C12H12ClNO 227.69*
[2-(1-Piperidinylmethyl)phenyl]methanol hydrochloride Piperidine Phenyl, methanol C13H20ClNO 241.76
(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride Pyrrolidine Phenyl, methanol C11H16ClNO 213.71
1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride Pyridine Phenyl, ethanol C13H14ClNO 243.71
(R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride Pyrrolidine Phenol C10H14ClNO 199.68

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility : Hydrochloride salts improve aqueous solubility. For example, methylphenidate hydrochloride derivatives (structurally related) are formulated for controlled release in tablets .
  • Spectroscopic Data: 1H NMR: Pyridine protons resonate at δ 7.2–8.6 ppm, while phenyl protons appear at δ 6.5–7.5 ppm. Methanol protons show broad peaks at δ 1.5–2.5 ppm .
Table 2: Pharmacological Comparisons
Compound Name Therapeutic Potential Key Interactions
This compound CNS modulation (hypothesized) π-π stacking with receptors
Suvecaltamide Hydrochloride Essential tremor treatment Trifluoroethoxy-pyridine moiety for blood-brain barrier penetration
Methylphenidate Hydrochloride ADHD Dopamine reuptake inhibition

Crystallographic and Molecular Interactions

  • Crystal Packing: Pyridine derivatives with electron-donor groups (e.g., diphenylamino) exhibit strong π-π interactions in the solid state, as seen in compounds I–III in . These interactions influence optical properties and stability .
  • Software Tools : SHELX and WinGX are widely used for refining crystal structures of similar compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing [2-(pyridin-2-yl)phenyl]methanol hydrochloride?

  • Methodological Answer : Synthesis typically involves coupling pyridinyl and phenyl groups via Suzuki-Miyaura cross-coupling, followed by reduction of the resulting ketone to the methanol derivative. Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., methanol). For example, analogous compounds like (4-aminopyridin-2-yl)methanol hydrochloride are synthesized via reductive amination and acid treatment .
  • Key Considerations : Optimize reaction conditions (e.g., catalyst loading, temperature) to minimize by-products like unreacted intermediates or over-reduced species. Purification via recrystallization or column chromatography is critical for isolating the hydrochloride salt.

Q. How can the purity and structural integrity of this compound be verified experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of pyridinyl protons (δ 7.2–8.6 ppm) and the methanol group (δ 4.8–5.2 ppm).
  • Mass Spectrometry : Use ESI-MS or HRMS to verify the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern consistent with Cl^-.
  • Elemental Analysis : Compare experimental C, H, N, and Cl percentages with theoretical values to confirm stoichiometry .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) can model ground-state geometries and frontier molecular orbitals. For heavy atoms (e.g., Cl), incorporate relativistic effects via effective core potentials (ECPs) .
  • Case Study : In analogous pyridinyl complexes, Mulliken charge analysis revealed electron-withdrawing effects from the pyridine ring, influencing protonation sites and reactivity .

Q. How does the crystal packing of this compound influence its stability and solubility?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL reveals intermolecular interactions. For example:

  • Hydrogen Bonding : O–H⋯Cl and N–H⋯O interactions stabilize the lattice (D⋯A distances: 2.8–3.2 Å) .
  • π-π Stacking : Pyridinyl and phenyl rings may exhibit weak interactions (Cg⋯Cg > 4.0 Å), affecting solubility in nonpolar solvents .
    • Data Table :
ParameterValueSource
Space GroupP21_1/n
Unit Cell Volume1828.98 Å3^3
Hydrogen BondsO–H⋯Cl, N–H⋯O

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer :

  • Dynamic Effects : NMR may average proton environments (e.g., solvent-dependent tautomerism), while SCXRD provides static snapshots. Use variable-temperature NMR to detect conformational flexibility.
  • Disorder Modeling : In SCXRD, refine disordered solvent or counterions using SHELXL's PART instruction .
    • Example : A pyridinyl-Cd complex showed discrepancies in Cl⋯H distances between NMR (solution) and SCXRD (solid-state), resolved by confirming dynamic solvation effects .

Q. How can impurities in this compound be identified and quantified?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column with a mobile phase (e.g., 0.1% formic acid in acetonitrile/water) to separate impurities. Monitor at 254 nm for aromatic moieties.
  • Reference Standards : Compare retention times and fragmentation patterns with known impurities (e.g., unreacted pyridinyl precursors) .

Experimental Design Considerations

Q. What experimental parameters should be optimized for high-yield crystallization of this compound?

  • Methodological Answer :

  • Solvent Choice : Use mixed solvents (e.g., methanol/dichloromethane) to balance solubility and slow evaporation rates.
  • Temperature Control : Gradual cooling (0.1°C/min) promotes nucleation of single crystals.
  • Seeding : Introduce microcrystals to avoid uncontrolled polymorphism .

Q. How can the protonation state of the pyridine nitrogen be experimentally determined?

  • Methodological Answer :

  • X-ray Photoelectron Spectroscopy (XPS) : Compare N 1s binding energies (e.g., ~399 eV for neutral pyridine vs. ~401 eV for protonated forms).
  • pH Titration : Monitor 1H^1H NMR chemical shifts (e.g., downfield shift of pyridinyl protons upon protonation) .

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